molecular formula C9H21N3O B13638038 1-(2-Amino-3-methylbutyl)-3-isopropylurea

1-(2-Amino-3-methylbutyl)-3-isopropylurea

Katalognummer: B13638038
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: VUTXDKJNJNGXMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea typically involves the reaction of 2-amino-3-methylbutylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-amino-3-methylbutylamine+isopropyl isocyanate3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea\text{2-amino-3-methylbutylamine} + \text{isopropyl isocyanate} \rightarrow \text{3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea} 2-amino-3-methylbutylamine+isopropyl isocyanate→3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea

Industrial Production Methods

In an industrial setting, the production of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as recrystallization, may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The urea moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The urea moiety can also interact with enzymes, potentially inhibiting their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-amino-2-methylpropanoic acid
  • 3-methyl-2-[methyl(propan-2-yl)amino]butanoic acid

Uniqueness

3-(2-amino-3-methylbutyl)-1-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H21N3O

Molekulargewicht

187.28 g/mol

IUPAC-Name

1-(2-amino-3-methylbutyl)-3-propan-2-ylurea

InChI

InChI=1S/C9H21N3O/c1-6(2)8(10)5-11-9(13)12-7(3)4/h6-8H,5,10H2,1-4H3,(H2,11,12,13)

InChI-Schlüssel

VUTXDKJNJNGXMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CNC(=O)NC(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.